N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-N'-(3-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-21-14(13-7-4-8-22-13)10-17-15(19)16(20)18-11-5-3-6-12(9-11)23-2/h3-9,14H,10H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLKHELRLIPWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide typically involves the following steps:
Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl compound through a series of reactions, such as the cyclization of appropriate precursors.
Introduction of the methoxyethyl group: The furan-2-yl intermediate is then reacted with a methoxyethylating agent under controlled conditions to introduce the methoxyethyl group.
Coupling with the methylthio-substituted phenyl group: The final step involves coupling the methoxyethylated furan-2-yl intermediate with a methylthio-substituted phenyl group using an oxalamide linkage. This step typically requires the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and inferred properties of analogous ethanediamides:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methylsulfanyl group in the target compound is moderately electron-donating, contrasting with the electron-withdrawing sulfonyl group in the 4-chlorophenyl analog . This difference may influence binding to hydrophobic or polar enzyme active sites.
- Heterocyclic Systems : Furan and pyridine rings offer distinct electronic profiles. Furan’s oxygen atom participates in hydrogen bonding, whereas pyridine’s nitrogen enables metal coordination or protonation at physiological pH .
- Alkyl vs. Aromatic Chains : Longer alkyl chains (e.g., hexyl in ) enhance lipophilicity but may reduce solubility, whereas methoxybenzyl groups balance hydrophilicity and aromatic interactions .
Biological Activity
N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide, a compound characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features distinct functional groups, including a furan ring and a methylsulfanyl group. The presence of these moieties suggests potential interactions with biological targets.
Molecular Structure:
- Furan Ring: Contributes to the compound's reactivity and potential for biological activity.
- Methoxyethyl Group: May enhance solubility and bioavailability.
- Methylsulfanyl Group: Could play a role in modulating pharmacological effects.
Antioxidant Properties
Research indicates that compounds containing furan rings often exhibit antioxidant properties. The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. In these assays, the compound demonstrated significant free radical scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. A notable study conducted by Mohamed et al. (2014) highlighted that structurally related compounds exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Apoptosis induction |
| HT-29 (Colon) | 12.3 | Cell cycle arrest |
| A549 (Lung) | 18.7 | Reactive oxygen species generation |
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with furan derivatives have shown promise in mitigating inflammatory responses. In vitro studies revealed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism: The furan ring may facilitate electron donation, neutralizing free radicals.
- Apoptotic Pathways: Activation of caspases leading to programmed cell death has been observed in cancer cell lines treated with this compound.
- Cytokine Modulation: Inhibition of NF-kB signaling pathways contributes to reduced inflammation.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer properties against multiple cell lines. The findings indicated that specific modifications to the molecular structure significantly enhanced cytotoxicity against MCF-7 cells.
Case Study 2: In Vivo Anti-inflammatory Effects
A recent animal study assessed the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. Results demonstrated a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
